molecular formula C15H14N2O3 B2492382 (E)-2-(3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid CAS No. 1174905-42-0

(E)-2-(3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No. B2492382
CAS RN: 1174905-42-0
M. Wt: 270.288
InChI Key: QGRUKOVVZRKALV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that includes pyrazoles and benzoic acids, which are known for forming stable crystalline structures through specific bonding interactions. These interactions contribute to the compound's unique properties and potential applications in various scientific fields.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific precursors like Meldrum's acid with carboxaldehydes to form pyrazol-4-yl propanoic acids, showcasing a method to generate structures with pyrazole and benzoic acid components (Reddy & Rao, 2006). This method highlights a straightforward approach to synthesizing complex molecules, including those related to the compound .

Molecular Structure Analysis

The molecular structure of compounds within this family often exhibits intricate arrangements, such as tetramer units formed through hydrogen bonds, as observed in mixed crystals of pyrazoles and benzoic acids (Foces-Foces et al., 1996). Such structural details provide insight into the stability and behavior of these compounds at the molecular level.

Chemical Reactions and Properties

The chemical reactivity of these compounds can be diverse, with the ability to undergo various reactions that modify their structure and properties. For example, the synthesis processes can involve condensation reactions, highlighting the versatility of these molecules in forming new compounds with different functionalities.

Physical Properties Analysis

The physical properties, such as crystal structure and thermal stability, are crucial for understanding how these compounds behave under different conditions. Studies have shown that compounds like 4-(oxiran-2-ylmethoxy) benzoic acid exhibit specific crystalline structures and stability, providing a basis for predicting the behavior of related compounds (Obreza & Perdih, 2012).

Scientific Research Applications

Molecular Interactions and Antimicrobial Activities

  • Nitrogen-based Heterocycles in Pharmacology : Pyrazoles and their derivatives, including compounds similar to the one , have shown promising interactions when docked against DNA gyrase in S. aureus, suggesting potential antibacterial activity. These compounds have been synthesized and tested against various bacterial and fungal strains, with the antimicrobial activities aligning with docking results (Shubhangi et al., 2019).

Synthesis and Chemical Properties

  • Rapid Synthesis of Propanoic Acids : A study detailed a simple and rapid synthesis method for pyrazol-4-yl propanoic acids, demonstrating the versatility of this chemical class in synthesizing a variety of heterocycles with potential medicinal importance (G. Reddy & K. Rao, 2006).

  • Optical Properties of Thin Films : The synthesis and optical properties of antipyrine derivatives, including compounds similar to (E)-2-(3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid, have been studied. These compounds exhibit certain optical transitions and dispersion parameters, suggesting applications in materials science (N. El-Ghamaz et al., 2017).

Bioactivity and Pharmaceutical Potential

  • Derivatives as Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids with potential antibacterial efficacy have been synthesized. These derivatives, including pyrazole compounds, demonstrated significant inhibitory activities against bacterial biofilm and MurB enzyme, indicating their potential in addressing bacterial resistance (Ahmed E. M. Mekky & S. Sanad, 2020).

  • Metal Complexes with Schiff Base Ligands : Schiff bases derived from 4-aminoantipyrine and 4-aminobenzoic acid, related to the compound of interest, have been prepared and complexed with various metals. These complexes exhibited good antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (R. Al-Shemary & M. Tawfiq, 2017).

properties

IUPAC Name

2-[(E)-3-(1,5-dimethylpyrazol-4-yl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-13(9-16-17(10)2)14(18)8-7-11-5-3-4-6-12(11)15(19)20/h3-9H,1-2H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRUKOVVZRKALV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)C(=O)/C=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.